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Compound of Interest

Compound Name: Spirendolol

Cat. No.: B1675235 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and pharmacological

properties of Spirendolol, a beta-adrenergic receptor antagonist. The information is presented

to support research and development activities in the fields of pharmacology and medicinal

chemistry.

Core Molecular and Physicochemical Properties
Spirendolol is a beta-adrenergic receptor antagonist.[1] Its fundamental molecular and

physicochemical properties are summarized in the table below. These parameters are crucial

for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Property Value Source

Molecular Formula C₂₁H₃₁NO₃ [1]

Molar Mass 345.48 g/mol

IUPAC Name

4-[3-(tert-butylamino)-2-

hydroxypropoxy]spiro[3H-

indene-2,1'-cyclohexane]-1-

one

CAS Number 65429-87-0 [1]
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Further physicochemical data such as pKa, LogP, and water solubility for Spirendolol are not

readily available in the public domain and would require experimental determination.

Beta-Adrenergic Receptor Signaling Pathway
Spirendolol exerts its pharmacological effects by antagonizing beta-adrenergic receptors.

These receptors are G-protein coupled receptors (GPCRs) that, upon activation by

endogenous catecholamines like epinephrine and norepinephrine, initiate a downstream

signaling cascade. The canonical pathway involves the activation of adenylyl cyclase, leading

to the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).

PKA then phosphorylates various intracellular proteins, resulting in a physiological response.

By blocking these receptors, Spirendolol inhibits this signaling pathway.
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Caption: Spirendolol antagonism of the beta-adrenergic receptor signaling pathway.
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Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of Spirendolol are not widely

published. However, based on the general synthesis of related beta-blockers, a plausible

synthetic route and standard analytical methods are described below.

General Synthesis of Aryloxypropanolamine Beta-
Blockers
A common method for synthesizing aryloxypropanolamine beta-blockers involves the reaction

of a substituted phenol with epichlorohydrin, followed by the opening of the resulting epoxide

with an appropriate amine.
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Caption: Generalized workflow for the synthesis of Spirendolol.
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Analytical Methodologies
Standard analytical techniques for the characterization and quantification of beta-blockers like

Spirendolol would include High-Performance Liquid Chromatography (HPLC) for purity

assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for determining the purity of Spirendolol.

Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer,

pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

Flow Rate: 1.0 mL/min.

Detection: UV spectrophotometry at a wavelength determined by the chromophore of

Spirendolol (typically around 220-280 nm).

Injection Volume: 10-20 µL.

Temperature: Ambient or controlled (e.g., 25 °C).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure of synthesized

Spirendolol.

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Instrument: 400 MHz or higher field strength spectrometer.

Analysis: Chemical shifts (δ), coupling constants (J), and integration of proton signals would

be analyzed to confirm the presence of all expected functional groups and their connectivity.

Two-dimensional NMR techniques (e.g., COSY, HSQC) could be employed for more

complex structural assignments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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